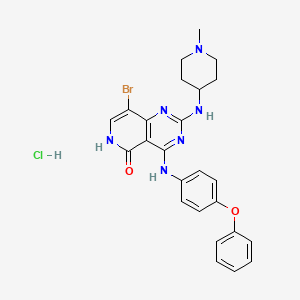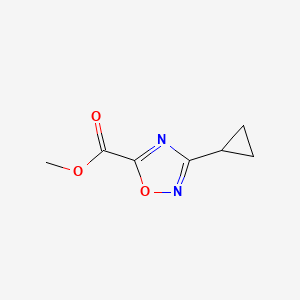
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a chlorine atom attached to the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines at high temperatures.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Alkyl halides react readily with naphthyridines to furnish N-alkyl-substituted derivatives through quaternary salts intermediates.
Common Reagents and Conditions
Oxidation: High temperatures and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides and bases for hydrogen halide elimination.
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its biological activities.
1,6-Naphthyridine: Studied for its anticancer, anti-HIV, and antimicrobial properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
1393540-64-1 |
|---|---|
Molekularformel |
C8H9ClN2 |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2 |
InChI-Schlüssel |
BTELQFFIYXTIAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CN=CC(=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)




![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)





![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
